Product packaging for BMY 45778(Cat. No.:CAS No. 152575-66-1)

BMY 45778

Cat. No.: B1667330
CAS No.: 152575-66-1
M. Wt: 438.4 g/mol
InChI Key: DSRSEEYZGWTODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostanoid Receptors and Their Physiological Roles

Prostanoid receptors are a family of nine G-protein-coupled receptors activated by endogenous ligands such as prostaglandin (B15479496) D₂ (PGD₂), prostaglandin E₂ (PGE₂), prostaglandin F₂α (PGF₂α), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TxA₂). tocris.comsigmaaldrich.comguidetopharmacology.org These ligands are synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and specific prostaglandin synthases. patsnap.comtocris.comoatext.com

Based on their primary endogenous ligand sensitivity, prostanoid receptors are classified into five main types: DP, EP, FP, IP, and TP. sigmaaldrich.comguidetopharmacology.orgsigmaaldrich.com The EP receptors are further subdivided into four subtypes: EP₁, EP₂, EP₃, and EP₄. sigmaaldrich.comguidetopharmacology.orgsigmaaldrich.com Each receptor subtype exhibits distinct tissue distribution, signaling pathways, and physiological functions. tocris.comsigmaaldrich.comnih.gov

DP receptors (DP₁ and DP₂): DP₁ receptors are coupled to Gαs and are involved in inhibiting platelet activation and vasodilation. tocris.comguidetopharmacology.org DP₂ receptors (also known as CRTH2) are structurally distinct from other prostanoid receptors and are involved in immune cell activation. tocris.comsigmaaldrich.comguidetopharmacology.org

EP receptors (EP₁, EP₂, EP₃, and EP₄): These receptors are activated by PGE₂ and mediate diverse effects depending on the subtype. patsnap.commedchemexpress.com EP₁ receptors are coupled to Gαq and induce smooth muscle contraction. tocris.comsigmaaldrich.com EP₂ and EP₄ receptors couple to Gαs, leading to smooth muscle relaxation and increased cAMP levels. tocris.comsigmaaldrich.comnih.gov EP₃ receptors can couple to Gαi to decrease cAMP or Gαq to increase calcium mobilization, acting as an inhibitory receptor preventing smooth muscle relaxation. tocris.comsigmaaldrich.comnih.gov

FP receptors: Coupled to Gαq, FP receptors are involved in luteolysis and smooth muscle contraction. tocris.comsigmaaldrich.com

IP receptors: Coupled to Gαs, IP receptors are crucial for inhibiting platelet aggregation, relaxing vascular smooth muscle, mediating pain, and contributing to cardiovascular health. ebi.ac.uktocris.comsigmaaldrich.com

TP receptors: These receptors can couple to both Gαq and Gαi, mediating smooth muscle contraction and platelet aggregation. tocris.comsigmaaldrich.com

The diverse physiological roles of prostanoid receptors make them important targets for therapeutic intervention in conditions such as inflammatory diseases, cardiovascular disorders, and pain. patsnap.compatsnap.com

Classification and Diversity of Prostanoid Receptor Agonists

Prostanoid receptor agonists are compounds that bind to and activate prostanoid receptors, mimicking the actions of endogenous prostanoids. patsnap.com These agonists can be broadly classified into two main categories: prostanoid analogues and non-prostanoid mimetics.

Prostanoid analogues are synthetic compounds that are structurally similar to naturally occurring prostanoids. Examples include cicaprost (B119636) and iloprost (B1671730) (IP receptor agonists) and misoprostol (B33685) (an EP receptor agonist). guidetopharmacology.orgsigmaaldrich.comnih.gov While some prostanoid analogues show selectivity for specific receptor subtypes, achieving absolute selectivity across the entire family can be challenging due to structural similarities among the receptors and ligands. ebi.ac.uksigmaaldrich.com

The diversity of prostanoid receptor agonists lies in their varying affinities, efficacies (the ability to activate the receptor and elicit a cellular response), and selectivity profiles for the different prostanoid receptor subtypes. guidetopharmacology.orgnih.gov This diversity allows for the modulation of specific prostanoid signaling pathways to achieve desired therapeutic effects.

Significance of Non-Prostanoid Mimetics in Receptor Research

Non-prostanoid mimetics are a class of compounds that activate prostanoid receptors but possess chemical structures distinct from natural prostanoids. medchemexpress.comrndsystems.comnih.gov These mimetics are significant in receptor research for several reasons:

Probing Receptor Structure and Function: Their distinct structures compared to prostanoids provide valuable tools for investigating the structural requirements for receptor binding and activation, helping to elucidate the intricacies of receptor-ligand interactions. scbt.com

Improved Selectivity: In some cases, non-prostanoid mimetics can offer improved selectivity for specific prostanoid receptor subtypes compared to prostanoid analogues, reducing off-target effects and providing cleaner pharmacological tools for research. guidetopharmacology.orgnih.govresearchgate.net

Novel Therapeutic Leads: The discovery and study of non-prostanoid mimetics can lead to the identification of novel chemical scaffolds with desirable pharmacological properties, serving as starting points for the development of new therapeutic agents. researchgate.net

Investigating Differential Signaling: Some non-prostanoid mimetics have been shown to exhibit differential signaling properties compared to prostanoid agonists, stimulating certain downstream pathways (e.g., adenylyl cyclase) but not others (e.g., phospholipase C), even when acting on the same receptor subtype. nih.gov This biased agonism provides insights into the complex signaling networks coupled to prostanoid receptors.

BMY 45778 is an example of a non-prostanoid prostacyclin mimetic that has been utilized in prostanoid receptor research. medchemexpress.comrndsystems.comnih.gov Its study has contributed to the understanding of IP receptor pharmacology and the potential for non-prostanoid compounds to modulate prostanoid signaling.

This compound is described as a non-prostanoid prostacyclin mimetic that acts as a partial agonist at IP receptors. medchemexpress.comrndsystems.comtocris.com Research has shown that this compound inhibits platelet aggregation in vitro. medchemexpress.comrndsystems.commedkoo.com For instance, it has been reported to inhibit human platelet aggregation with an IC₅₀ of 35 nM. medchemexpress.comrndsystems.com Studies have also investigated its effects on adenylyl cyclase and cAMP levels, which are downstream signaling components of IP receptor activation. medchemexpress.comnih.gov

Detailed research findings regarding this compound's activity on IP receptors include studies demonstrating its ability to activate adenylyl cyclase. medchemexpress.comnih.gov However, in some cellular contexts, this compound, along with other non-prostanoid mimetics, has been observed to stimulate adenylyl cyclase activity but fail to stimulate phospholipase C activity, suggesting a potential for biased agonism. nih.gov Furthermore, this compound has been shown to inhibit iloprost-stimulated inositol (B14025) phosphate (B84403) production in a non-competitive manner in certain cell lines. nih.gov This complex signaling profile highlights the significance of non-prostanoid mimetics like this compound as tools for dissecting prostanoid receptor signaling pathways.

Research comparing this compound to prostanoid analogues like cicaprost and iloprost on different preparations, such as rat vagus nerve and rat colon, has indicated that while this compound can behave as a full agonist on some preparations with high IP receptor agonist sensitivity, it acts as a partial agonist on those with lower sensitivity. nih.govknu.edu.af This suggests that the observed efficacy of this compound can be dependent on the specific tissue or cellular context and the receptor reserve. knu.edu.af

The study of this compound has also contributed to the suggestion of potential differences between IP receptors in different tissues, such as those in the rat enteric nervous system compared to the classical platelet IP receptor. nih.govnih.gov

The following table summarizes some reported research findings for this compound:

ActivityPreparationValueReference
Inhibition of aggregationHuman plateletIC₅₀ = 35 nM medchemexpress.comrndsystems.com
Inhibition of aggregationRabbit plateletIC₅₀ = 136 nM medchemexpress.com
Inhibition of aggregationRat plateletIC₅₀ = 1.3 µM medchemexpress.com
Activation of adenylyl cyclasemIP-CHO cellsEC₅₀ = 398 nM nih.gov
Inhibition of ATP-stimulated inositol phosphate productionNon-transfected CHO cellsMicromolar range nih.gov

Note: The values presented are derived from the cited research and may vary depending on experimental conditions.

The research conducted with this compound underscores the value of non-prostanoid mimetics in expanding the understanding of prostanoid receptor pharmacology beyond what can be achieved with prostanoid analogues alone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2O5 B1667330 BMY 45778 CAS No. 152575-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSEEYZGWTODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165073
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-66-1
Record name [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152575-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bmy 45778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Bmy 45778: Development and Mechanistic Characterization

Historical Context of BMY 45778 Discovery within Drug Development Programs

The development of this compound is rooted in the extensive research and development programs of Bristol-Myers Squibb, a company with a long history in cardiovascular drug discovery. nih.govviamedica.plnih.gov These programs have been instrumental in advancing therapies for a range of cardiovascular conditions. viamedica.pl The journey towards this compound was part of a broader effort to identify and synthesize non-prostanoid prostacyclin mimetics. This strategic direction was driven by the therapeutic potential of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, and the need to overcome the chemical instability of the natural compound and its prostanoid analogues.

The research that led to this compound was a progression from earlier discoveries in this chemical class. Specifically, the development of this compound evolved from the discovery of another non-prostanoid compound, octimibate. Through systematic medicinal chemistry efforts, researchers at Bristol-Myers Squibb aimed to optimize the structure of these non-prostanoid scaffolds to enhance their potency and define their pharmacological activity. This iterative process of synthesis and biological evaluation ultimately culminated in the identification of this compound as a potent and defining compound within this series of non-prostanoid prostacyclin mimetics.

Positioning of this compound as a Non-Prostanoid Prostacyclin Mimetic

This compound is classified as a non-prostanoid prostacyclin mimetic due to its chemical structure, which lacks the classic prostanoid cyclopentane (B165970) ring, and its ability to functionally mimic the biological actions of prostacyclin. medchemexpress.comnih.gov Prostacyclin mimetics are compounds that bind to and activate the prostacyclin receptor (IP receptor), thereby eliciting physiological responses similar to the endogenous ligand, PGI2. medchemexpress.com The development of non-prostanoid mimetics like this compound represented a significant advancement in the field, offering the potential for improved pharmacokinetic and pharmacodynamic properties compared to their prostanoid counterparts.

The structural distinction of this compound from traditional prostanoids is a key feature. Its design is based on a different chemical scaffold that spatially arranges the key pharmacophoric elements necessary for interaction with the IP receptor in a manner analogous to prostacyclin. This approach allows for the retention of biological activity while potentially improving drug-like properties such as oral bioavailability and metabolic stability.

Elucidation of this compound's Primary Pharmacological Target

Prostacyclin Receptor (IP) Agonism

This compound functions as a direct agonist at the IP receptor. medchemexpress.com Agonism at the IP receptor typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in intracellular cAMP levels mediates many of prostacyclin's downstream effects, including the inhibition of platelet aggregation and vasodilation.

Studies have shown that this compound effectively stimulates adenylyl cyclase activity in human platelet membranes. nih.gov Furthermore, it has demonstrated potent inhibition of platelet aggregation in various species, a hallmark of IP receptor activation. medchemexpress.com The table below summarizes the inhibitory activity of this compound on platelet aggregation in different species.

SpeciesIC50 (nM) for Platelet Aggregation Inhibition
Human35
Rabbit136
Rat1300

This table presents the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation in different species. medchemexpress.com

In addition to its effects on platelet aggregation, this compound has been shown to inhibit neutrophil aggregation, further highlighting its activity through pathways modulated by prostacyclin mimetics. nih.gov The following table provides a comparative view of the inhibitory effects of this compound and other prostacyclin mimetics on rat neutrophil aggregation.

CompoundIC50 (nM) for Rat Neutrophil Aggregation Inhibition
This compound20
BMY 42393462
EP 1851195

This table compares the half-maximal inhibitory concentration (IC50) of this compound with other prostacyclin mimetics on N-formyl-methionyl-leucyl-phenylalanine-stimulated rat neutrophil aggregation. nih.gov

Partial Agonist Profile at the IP Receptor

A crucial aspect of this compound's pharmacological profile is its characterization as a partial agonist at the IP receptor. medchemexpress.comnih.gov A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This means that even at high concentrations, a partial agonist will not produce the maximal response that a full agonist can.

The partial agonism of this compound has been demonstrated through several lines of evidence. While it stimulates adenylyl cyclase, its maximal effect may be lower than that of full agonists like iloprost (B1671730). nih.gov A key finding supporting its partial agonist nature is its ability to inhibit iloprost-stimulated GTPase activity. nih.gov This indicates that while this compound can activate the receptor, it can also compete with and reduce the maximal effect of a full agonist.

The table below presents the potency of various prostacyclin mimetics in stimulating adenylyl cyclase in Chinese Hamster Ovary (CHO) cells expressing the mouse IP receptor, providing context for the activity of this compound.

CompoundEC50 (nM) for Adenylyl Cyclase Stimulation
Cicaprost (B119636)5
Iloprost6
Carbacyclin25
Prostaglandin (B15479496) E195
BMY 42393166
Octimibate219
This compound398

This table shows the half-maximal effective concentration (EC50) of various prostacyclin analogues and non-prostanoid mimetics for stimulating adenylyl cyclase activity in CHO cells transfected with the mouse IP receptor. nih.gov

This partial agonist profile can have significant therapeutic implications, potentially offering a more modulated physiological response compared to a full agonist, which might be beneficial in certain clinical contexts.

Molecular and Cellular Mechanisms of Bmy 45778 Action

Receptor Binding Kinetics and Affinity

BMY 45778 demonstrates specific binding characteristics at the IP receptor, influencing its activation profile. scbt.com

Competitive Binding Studies with Radiolabeled Ligands (e.g., Iloprost)

Competitive binding studies using radiolabeled ligands, such as [³H]Iloprost, have been instrumental in characterizing the binding affinity of this compound to the IP receptor. This compound has been shown to completely inhibit the binding of [³H]Iloprost to human platelet membranes. apexbt.comnih.gov The reported IC₅₀ value for this compound in inhibiting [³H]Iloprost binding is 7 nM. apexbt.comnih.govresearchgate.net This indicates that this compound can effectively compete with Iloprost (B1671730) for binding sites on the IP receptor.

Molecular Interactions Facilitating Receptor Engagement (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The molecular interactions between this compound and the IP receptor involve specific forces that contribute to the stability of the receptor-ligand complex. These interactions are described as involving specific hydrogen bonding and hydrophobic contacts. scbt.com Hydrogen bonding and hydrophobic interactions are common forces that stabilize protein-ligand complexes. nih.govbiorxiv.orgsemanticscholar.org These interactions occur within the binding cavity of the receptor, where the ligand (this compound) engages with specific amino acid residues. nih.gov The precise details of these interactions for this compound with the IP receptor contribute to its unique binding characteristics and selective receptor engagement. scbt.com

Intracellular Signaling Cascades Activated by this compound

Upon binding to the IP receptor, this compound initiates intracellular signaling events, primarily involving the adenylyl cyclase pathway. medchemexpress.comapexbt.com

Adenylyl Cyclase Stimulation

This compound is known to activate adenylyl cyclase, an enzyme responsible for the synthesis of cAMP from ATP. medchemexpress.comapexbt.commedchemexpress.commedchemexpress.com This activation is a key downstream effect of IP receptor engagement. apexbt.comscbt.com Studies in human platelet membrane preparations have demonstrated that this compound activates adenylyl cyclase. nih.gov

Concentration-Dependent Activation Profiles

The activation of adenylyl cyclase by this compound is concentration-dependent. guidetopharmacology.orgknu.edu.afresearchgate.net In human platelet membrane preparations, this compound activates adenylyl cyclase with an ED₅₀ value reported to be between 6 and 10 nM. apexbt.comnih.gov The potency of this compound in stimulating adenylyl cyclase is comparable to that of Iloprost. nih.govresearchgate.net However, this compound acts as a partial agonist at the IP receptor, as indicated by its effect on GTPase stimulation, which is approximately half of the maximal stimulation observed with Iloprost. nih.govresearchgate.net This partial agonist activity suggests that while this compound can stimulate adenylyl cyclase, the maximal level of activation may be lower compared to full agonists like Iloprost. nih.govresearchgate.net

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The stimulation of adenylyl cyclase by this compound leads to an increase in intracellular cAMP levels. apexbt.comscbt.comguidetopharmacology.orgknu.edu.afresearchgate.net Elevated cAMP levels are a crucial second messenger in the IP receptor signaling pathway, mediating various cellular responses, including the inhibition of platelet aggregation and vasodilation. apexbt.comscbt.com In whole platelets, treatment with this compound results in an elevation of platelet cAMP content. nih.govresearchgate.net Studies have shown that this compound can double the cAMP content at a concentration of 13 nM. nih.govresearchgate.net This increase in cAMP levels subsequently leads to the activation of cAMP-dependent protein kinase. apexbt.comnih.govresearchgate.net The activation of protein kinase by this compound has been observed at concentrations as low as 2 nM, where the cAMP-protein kinase ratio is twice the basal level. nih.govresearchgate.net

Table 1: Summary of this compound Binding and Signaling Data

Study TypeMeasurementSpecies/PreparationValueCitation
Competitive Binding ([³H]Iloprost)IC₅₀Human platelet membranes7 nM apexbt.comnih.govresearchgate.net
Adenylyl Cyclase StimulationED₅₀Human platelet membranes6-10 nM apexbt.comnih.gov
cAMP Level IncreaseConcentration for 2x basal cAMPWhole human platelets13 nM nih.govresearchgate.net
cAMP-Dependent Protein Kinase ActivationConcentration for 2x basal ratioWhole human platelets2 nM nih.govresearchgate.net

Table 2: Adenylyl Cyclase Stimulation Potency (EC₅₀) of IP Agonists

CompoundSpecies/PreparationEC₅₀ (nM)Citation
This compoundChinese hamster ovary (CHO) cells (mIP)398 nih.gov
This compoundHuman platelet membranesComparable to Iloprost nih.govresearchgate.net
IloprostChinese hamster ovary (CHO) cells (mIP)6 nih.gov
IloprostHuman platelet membranes- nih.govresearchgate.net
Cicaprost (B119636)Chinese hamster ovary (CHO) cells (mIP)5 nih.gov
CarbacyclinChinese hamster ovary (CHO) cells (mIP)25 nih.gov
Prostaglandin (B15479496) E₁Chinese hamster ovary (CHO) cells (mIP)95 nih.gov
OctimibateChinese hamster ovary (CHO) cells (mIP)219 nih.gov
BMY 42393Chinese hamster ovary (CHO) cells (mIP)166 nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Analysis

This compound exerts its effects by primarily targeting the prostacyclin (IP) receptor, a class of G protein-coupled receptors apexbt.comrndsystems.comebi.ac.uk. Studies using human platelet membrane preparations have demonstrated that this compound activates adenylyl cyclase, an enzyme downstream of certain GPCRs nih.govapexbt.comresearchgate.net. The potency of this compound in stimulating adenylyl cyclase activity, measured by its half maximal effective concentration (ED50), is comparable to that of iloprost, a stable prostacyclin mimetic nih.govresearchgate.net. Furthermore, this compound effectively inhibits the binding of [3H]Iloprost to platelet membranes, exhibiting an inhibitory concentration 50% (IC50) of 7 nM nih.govresearchgate.net. This competitive binding profile supports its action at the IP receptor.

GTPase Activity Modulation

Interaction of agonists with Gs-coupled GPCRs, such as the IP receptor, typically leads to the activation of the associated G protein, promoting the exchange of GDP for GTP on the Gα subunit and subsequent stimulation of GTPase activity. This compound has been shown to stimulate GTPase activity in human platelet membrane preparations nih.govapexbt.comresearchgate.net. However, the maximal level of GTPase stimulation achieved by this compound is approximately half of that observed with iloprost nih.govresearchgate.net. This characteristic partial agonism is further supported by the finding that this compound limits the GTPase stimulation induced by iloprost nih.govresearchgate.netresearchgate.net. These data indicate that while this compound can activate the G protein coupled to the IP receptor, its efficacy in stimulating GTP hydrolysis is less than that of a full agonist like iloprost.

Downstream Protein Kinase Activation

Activation of the IP receptor by agonists like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine monophosphate (cAMP) nih.govapexbt.comresearchgate.net. Elevated levels of intracellular cAMP are a key signaling event that activates cAMP-dependent protein kinase (also known as Protein Kinase A, PKA) nih.govapexbt.comresearchgate.netresearchgate.net. Research in whole platelets has demonstrated that this compound treatment results in an increase in platelet cAMP levels nih.govapexbt.comresearchgate.net. Specifically, a concentration of 13 nM this compound was found to double the platelet cAMP content nih.govresearchgate.net. This increase in cAMP is coupled with the activation of cAMP-dependent protein kinase; a concentration of 2 nM this compound resulted in a doubling of the cAMP-protein kinase ratio compared to basal levels nih.govresearchgate.net. These findings highlight the downstream signaling cascade initiated by this compound binding to the IP receptor, leading to the activation of PKA through a cAMP-mediated pathway.

Selected Research Findings on this compound Signaling:

MeasurementSystem UsedResultReference
Adenylyl Cyclase Activation (ED50)Human platelet membranes6-10 nM nih.govresearchgate.net
[3H]Iloprost Binding Inhibition (IC50)Platelet membranes7 nM nih.govresearchgate.net
Maximal GTPase Stimulation (relative to iloprost)Human platelet membranesApproximately half of iloprost activity nih.govresearchgate.net
Platelet cAMP Content (doubling)Whole platelets13 nM this compound nih.govresearchgate.net
cAMP-Protein Kinase Ratio (doubling)Whole platelets2 nM this compound nih.govresearchgate.net

In Vitro Pharmacological Characterization of Bmy 45778

Antiplatelet Aggregation Efficacy

BMY 45778 has been identified as a potent inhibitor of platelet aggregation in various species. elifesciences.orgnih.gov

The inhibitory potency of this compound on platelet aggregation varies across different species. In vitro studies have established the following half-maximal inhibitory concentrations (IC50):

Human platelets: 35 nM nih.govnih.gov

Rabbit platelets: 136 nM nih.govnih.gov

Rat platelets: 1.3 µM nih.govnih.gov

This data indicates that this compound is most potent in inhibiting platelet aggregation in humans, followed by rabbits and then rats.

SpeciesIC50 Value
Human35 nM
Rabbit136 nM
Rat1.3 µM

This compound effectively inhibits platelet aggregation induced by various agonists. While direct studies specifying the agonists for this compound were not detailed in the provided search results, research on a closely related compound, BMY 42393, showed inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (ADP), collagen, and thrombin. It is plausible that this compound exhibits a similar inhibitory profile against these common platelet agonists.

Modulation of Other Cellular Responses

Beyond its antiplatelet activity, this compound also influences other cellular functions, including neutrophil aggregation and neuronal activity.

This compound has been shown to inhibit neutrophil aggregation. Specifically, it inhibits rat neutrophil aggregation induced by N-formyl-methionyl-leucylphenylalanine (fMLP) with an IC50 value of 20 nM. nih.gov

The compound has demonstrated an effect on the spontaneous activity of enteric neurons. In studies involving the rat colon, this compound at concentrations of 1-10 μM was found to inhibit spontaneous neuronal activity by 10-20%. nih.gov

This compound can interact with and modulate the effects of exogenous prostanoid analogues. For instance, at a concentration of 10 μM, this compound was observed to inhibit the inhibitory effect of cicaprost (B119636) on the rat colon. nih.gov

Preclinical Translational Investigations and Research Avenues

Evaluation within Cardiovascular Research Paradigms

BMY 45778 has been a subject of interest in cardiovascular research primarily due to its mechanism of action as a prostacyclin mimetic. Prostacyclin is a known potent vasodilator and inhibitor of platelet aggregation, making its analogs valuable tools for studying thrombotic and vascular disorders.

The principal focus of preclinical cardiovascular investigations of this compound has been its antiplatelet activity. Research has demonstrated that this compound effectively inhibits platelet aggregation in various species, including humans, rabbits, and rats. This inhibitory effect is mediated through its action as a partial agonist at the prostacyclin (IP) receptor on platelets.

The binding of this compound to the IP receptor initiates a cascade of intracellular events, starting with the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase, which ultimately results in the inhibition of platelet activation and aggregation.

A key study detailed the specific biochemical effects of this compound on human platelets, highlighting its potency. The compound was shown to double the basal cAMP content at a concentration of 13 nM and activate cAMP-dependent protein kinase at a concentration of 2 nM. Furthermore, it demonstrated a high affinity for the IP receptor, with an IC50 of 7 nM for preventing the binding of iloprost (B1671730), a known prostacyclin analog.

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

Species IC50
Human 35 nM
Rabbit 136 nM
Rat 1.3 µM

Data sourced from preclinical in vitro studies.

While the antiplatelet effects are well-documented, comprehensive preclinical studies evaluating this compound in broader cardiovascular paradigms, such as in vivo models of thrombosis, myocardial infarction, or heart failure, are not extensively reported in the available scientific literature.

Exploration in Neurosciences Research Models

Assessment of Microvascular Vasodilation Potential

As a prostacyclin agonist, this compound is expected to possess vasodilatory properties. Prostacyclin itself is a potent vasodilator, and this action is a key component of its physiological role in the cardiovascular system.

Studies in Animal Models (e.g., Rat Hindquarters)

Specific studies evaluating the microvascular vasodilation potential of this compound in the rat hindquarter model were not identified in the available literature. This animal model is a classic preparation for studying the effects of vasoactive substances on a regional vascular bed. While the pharmacology of other prostacyclin analogs has been investigated in such models, dedicated research on this compound in this context is not publicly documented.

Comparative Efficacy with Soluble Guanylate Cyclase Stimulators

A direct comparative study of the efficacy of this compound with soluble guanylate cyclase (sGC) stimulators is not available in the scientific literature. However, a comparison of their mechanisms of action provides a theoretical framework for their distinct and potentially complementary roles in vasodilation.

This compound, as a prostacyclin agonist, induces vasodilation by increasing intracellular cAMP levels. In contrast, soluble guanylate cyclase stimulators, such as riociguat, work through the nitric oxide (NO) signaling pathway. They directly stimulate sGC, increasing the production of cyclic guanosine monophosphate (cGMP), which also leads to vasodilation.

Table 2: Mechanistic Comparison of this compound and Soluble Guanylate Cyclase Stimulators

Feature This compound (Prostacyclin Agonist) Soluble Guanylate Cyclase Stimulators
Target Receptor/Enzyme Prostacyclin (IP) Receptor Soluble Guanylate Cyclase (sGC)
Second Messenger Cyclic Adenosine Monophosphate (cAMP) Cyclic Guanosine Monophosphate (cGMP)
Primary Endogenous Agonist Prostacyclin (PGI2) Nitric Oxide (NO)

This table provides a simplified comparison of the signaling pathways.

Both pathways ultimately lead to smooth muscle relaxation and vasodilation, but they are initiated by different signaling molecules and receptors. The choice between targeting the prostacyclin or the NO-sGC-cGMP pathway often depends on the specific pathophysiology of the disease being treated.

Application in Network Medicine for Disease Pathogenesis and Drug Repurposing

Network medicine is an emerging field that utilizes network-based approaches to understand disease complexity and identify new therapeutic opportunities for existing drugs. This approach analyzes the complex web of interactions between genes, proteins, and other molecules to uncover relationships between different diseases and to predict the potential efficacy of drugs in new indications.

Identification of Related Therapeutic Areas (e.g., Skin Aging)

There is no direct evidence from network medicine studies that specifically identifies this compound as a candidate for repurposing in the context of skin aging. However, the principles of network medicine and drug repurposing can be applied to explore such possibilities theoretically.

The process would involve constructing a "disease module" for skin aging, which would consist of all the genes and proteins known to be involved in the process. Subsequently, the known targets of this compound (primarily the prostacyclin receptor) would be mapped onto the human interactome (the complete network of protein-protein interactions). The "proximity" of the drug's targets to the skin aging disease module would then be calculated. A significant proximity could suggest a potential therapeutic effect.

While this type of analysis has not been published for this compound, it represents a promising avenue for future research to uncover novel therapeutic applications for this and other established compounds.

Computational Approaches for Target-Disease Proximity Analysis

Computational methods are integral to modern drug discovery and preclinical research, offering powerful tools to predict and analyze the interactions between chemical compounds, their biological targets, and associated diseases. For the compound this compound, several in silico approaches have been utilized to elucidate its potential therapeutic applications by examining the proximity of its molecular targets to various pathological conditions. These computational studies include network medicine frameworks, Connectivity Map (CMap) analysis, and molecular docking simulations.

Network Medicine and Molecular Docking Approaches

Network medicine provides a systems-level understanding of drug action by analyzing the complex interplay within biological networks. In the context of drug repurposing for skin aging, a network medicine framework was employed to identify potential therapeutic agents. Within this framework, this compound was identified as a compound with genetic perturbations similar to other compounds known to be involved in regulating the processes of skin aging nih.govresearchgate.net.

Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target, was also mentioned in the context of these studies. This approach is used to estimate the binding affinity and interaction between a ligand, such as this compound, and its protein target nih.govresearchgate.net. While the specific binding affinities for this compound were not detailed in the available literature, the inclusion of this methodology suggests its use in prioritizing compounds for further investigation. A study on antimicrobial drug repurposing also listed this compound in a collection of compounds for virtual screening, a process that heavily relies on molecular docking aston.ac.uk.

Connectivity Map (CMap) Analysis

The Connectivity Map (CMap) is a large-scale data resource that uses gene expression profiles to link drugs, genes, and diseases. By comparing the changes in gene expression induced by a compound with disease-related gene expression signatures, CMap can predict potential therapeutic indications for that compound.

In a study aimed at identifying novel inhibitors of diabetic kidney disease, this compound was identified through CMap analysis as a compound predicted to reverse the disease-associated protein signature. This finding was based on the compound's connectivity score, which quantifies the similarity between the compound's gene expression profile and the disease signature researchgate.net. The details of this finding are presented in the table below.

Table 1: Connectivity Map (CMap) Analysis of this compound
Disease ContextComputational ApproachKey FindingConnectivity Score
Diabetic Kidney DiseaseConnectivity Map (CMap) AnalysisPredicted to reverse the disease-associated protein signature-88.15

Target Identification and Disease Association

A crucial aspect of target-disease proximity analysis is the identification of a compound's molecular targets and their known associations with human diseases. This compound is known to be a non-prostanoid prostacyclin IP receptor partial agonist. Through database analysis, several potential prostanoid receptor targets for this compound have been identified. The diseases associated with these genes provide a direct link between the compound's potential targets and relevant pathologies.

The following table summarizes the potential protein targets for this compound and their associated diseases, offering a computational perspective on its therapeutic potential.

Table 2: Potential Protein Targets of this compound and Their Associated Diseases
Potential Protein TargetGene NameAssociated Diseases
Prostaglandin (B15479496) F ReceptorPTGFROcular Hypertension, Ocular Hyperemia
Prostaglandin E Receptor 3PTGER3Mast Cell Neoplasm, Primary Hypertrophic Osteoarthropathy

Structure Activity Relationship Sar Insights and Medicinal Chemistry Contributions

Contributions of BMY 45778 to the SAR of Non-Prostanoid Prostacyclin Mimetics

The exploration of [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid, known as this compound, and its analogs has provided significant insights into the structure-activity relationships (SAR) of non-prostanoid prostacyclin (PGI2) mimetics. These studies were pivotal in understanding the key molecular features required for potent and selective interaction with the prostacyclin (IP) receptor, moving beyond the traditional prostanoid scaffold.

A central finding from the SAR studies of the series to which this compound belongs is the critical role of the central heterocyclic ring system. The oxazole (B20620) ring in this compound is not merely a scaffold to hold the pharmacophoric elements in the correct spatial orientation. The nitrogen atom within this central ring is believed to participate in hydrogen bonding with a donor group in the IP receptor. This interaction is thought to be a key contributor to the high affinity of these compounds.

The diphenyl-oxazolyl moiety is another crucial component for the activity of this compound. The two phenyl groups are not interchangeable, and their substitution patterns can significantly impact potency. This suggests that these aromatic rings engage in specific hydrophobic or van der Waals interactions within a defined pocket of the IP receptor.

Furthermore, the phenoxyacetic acid side chain is an essential feature, with the carboxylic acid group being critical for activity, likely through an ionic interaction with a corresponding basic residue in the receptor. The length and flexibility of the linker between the phenoxy group and the carboxylate are also important determinants of potency.

This compound itself was identified as a potent non-prostanoid prostacyclin mimetic, exhibiting inhibitory activity on platelet aggregation in various species. acs.org It acts as a partial agonist at the IP receptor. acs.orgacs.org While it stimulates adenylyl cyclase with a potency comparable to the prostacyclin analog iloprost (B1671730), its maximal stimulation of GTPase is about half that of iloprost. nih.gov This partial agonism suggests that while this compound binds with high affinity, it induces a submaximal conformational change in the receptor compared to full agonists.

The table below summarizes the in vitro activity of this compound.

ParameterSpeciesValueAssay
IC50Human35 nMPlatelet Aggregation Inhibition
IC50Rabbit136 nMPlatelet Aggregation Inhibition
IC50Rat1.3 µMPlatelet Aggregation Inhibition
ED50Human6-10 nMAdenylyl Cyclase Activation
IC50Human7 nM[3H]Iloprost Binding Inhibition

Impact on Rational Drug Design for IP Receptor Modulators

The discovery of this compound and the elucidation of its SAR have had a profound impact on the rational drug design of subsequent IP receptor modulators. A primary contribution was the definitive demonstration that the complex and chemically unstable prostanoid structure of PGI2 is not a prerequisite for potent IP receptor agonism. acs.org This paradigm shift opened up vast new chemical space for the design of more "drug-like" IP receptor modulators with improved pharmacokinetic and metabolic properties.

The SAR insights gleaned from this compound and its congeners provided a pharmacophore model for non-prostanoid IP receptor agonists. This model highlighted the importance of a central heterocyclic core capable of hydrogen bonding, bulky hydrophobic groups for receptor pocket recognition, and an acidic moiety on a flexible side chain for anchoring to the receptor.

This knowledge directly influenced the design of next-generation IP receptor modulators. For instance, in the development of Selexipag, a selective oral IP receptor agonist, medicinal chemistry programs intentionally sought novel non-prostanoid structures to avoid the limitations of prostacyclin analogs. acs.orgnih.gov The design of Selexipag, which features a diphenylpyrazine core, reflects the principles established by earlier non-prostanoid mimetics like the BMY series. acs.orgnih.gov The diphenylpyrazine scaffold in Selexipag can be seen as an evolution of the diphenyl-oxazole core of this compound, serving a similar role in occupying hydrophobic pockets within the receptor.

Furthermore, the understanding that non-prostanoid structures could achieve high selectivity for the IP receptor over other prostanoid receptors (such as EP3) was a significant advance. nih.gov This selectivity is crucial for minimizing off-target effects. For example, some prostacyclin analogs exhibit paradoxical vasoconstriction through activation of EP3 receptors, a side effect not observed with the highly selective non-prostanoid agonist Selexipag. nih.gov The SAR studies of compounds like this compound helped to define the structural requirements for this desired selectivity, guiding chemists in the design of molecules that interact specifically with the IP receptor.

In essence, this compound and the associated medicinal chemistry efforts provided a proof-of-concept and a foundational SAR understanding that enabled the rational design of more stable, selective, and orally bioavailable non-prostanoid IP receptor modulators for therapeutic applications.

This compound is a non-prostanoid prostacyclin mimetic that functions as a partial agonist at IP prostacyclin receptors. bio-techne.commedchemexpress.comrndsystems.comebi.ac.uktocris.comscbt.com It has been shown to potently inhibit platelet aggregation in vitro. bio-techne.commedchemexpress.comrndsystems.com Research into this compound continues to explore its potential therapeutic applications and the underlying mechanisms of its action, employing advanced methodologies in both in vitro and in vivo settings.

Advanced Methodologies and Future Research Directions

Sophisticated In Vitro and In Vivo Models for BMY 45778 Characterization

Advanced in vitro models are crucial for dissecting the cellular and molecular effects of this compound. These models go beyond basic cell culture to include more complex systems that better mimic the physiological environment. For instance, studies have utilized isolated platelet preparations to assess this compound's inhibitory effects on aggregation, providing quantitative data such as IC50 values in different species. medchemexpress.comrndsystems.com

In vivo models are essential for understanding the systemic effects and potential therapeutic utility of this compound. While specific detailed examples of advanced in vivo models for this compound were not extensively detailed in the search results, research in the broader field of prostacyclin mimetics and related compounds often employs models of thrombosis, pulmonary hypertension, and other cardiovascular conditions to evaluate efficacy and pharmacokinetics. The use of genetically engineered animal models is also becoming increasingly prevalent in pharmacological research to validate in vivo outcomes predicted from in vitro data and mathematical modeling. nih.gov Applying such sophisticated in vivo models to this compound research would allow for a more comprehensive understanding of its effects within a living system, including its impact on various organ systems and its interaction with complex physiological processes.

Detailed research findings from in vitro studies highlight this compound's potency in inhibiting platelet aggregation. The following table summarizes some of these findings:

SpeciesIC50 for Platelet Aggregation InhibitionReference
Human35 nM medchemexpress.comrndsystems.com
Rabbit136 nM medchemexpress.com
Rat1.3 µM medchemexpress.com

This compound has also been shown to activate adenylyl cyclase, a key downstream effector of IP receptor activation. medchemexpress.comresearchgate.net While its potency in stimulating adenylyl cyclase is comparable to iloprost (B1671730), a full prostacyclin agonist, this compound exhibits partial agonist activity, limiting the maximal stimulation compared to iloprost. researchgate.net This partial agonism is a critical aspect of its pharmacological profile and warrants further investigation using advanced signaling pathway analysis techniques in various cell types expressing the IP receptor.

Potential for Combination Therapies Involving IP Receptor Modulation

The role of this compound as a partial IP receptor agonist suggests potential for its use in combination therapies. Modulating the IP receptor pathway can have effects on platelet aggregation, vasodilation, and potentially other processes. Combining this compound with agents targeting different pathways involved in thrombotic or vascular diseases could offer synergistic benefits or allow for lower doses of each compound, potentially reducing off-target effects.

Research into combination therapies in related areas, such as treating inflammatory responses or specific disease states, has explored combining agents that modulate prostanoid receptors with other classes of drugs, such as antihistamines or anti-leukotrienes. researchgate.net While specific studies on this compound in combination therapies were not prominently featured in the search results, its mechanism of action as a partial IP agonist makes it a candidate for such investigations. Future research could explore combinations with anti-thrombotic agents, vasodilators, or drugs targeting inflammatory pathways to assess enhanced therapeutic outcomes in relevant disease models. The partial agonism of this compound might be particularly advantageous in combination therapies, offering a balanced modulation of the IP receptor pathway without excessive activation that could lead to unwanted side effects.

Unexplored Therapeutic Applications and Mechanistic Questions

While this compound is known for its effects on platelet aggregation via IP receptor modulation, its potential in other therapeutic areas remains largely unexplored. The IP receptor is expressed in various tissues beyond platelets, including neurons and smooth muscle cells, suggesting potential roles in neurological or respiratory conditions. nih.govnih.gov

Mechanistic questions surrounding this compound's action also warrant further investigation. The observation that this compound can desensitize adenylyl cyclase activation by iloprost in platelets suggests complex interactions with the IP receptor signaling machinery, potentially involving receptor internalization or modifications in downstream signaling components like protein kinase A (PKA) and protein kinase C (PKC). researchgate.netresearchgate.netresearchgate.netresearchgate.net Further research using advanced biochemical and cell biological techniques could elucidate the precise mechanisms of IP receptor binding, activation, and desensitization by this compound.

Furthermore, studies have indicated potential differences in the response to this compound between IP receptors in different tissues, such as neutrophils versus enteric neurons. nih.gov This raises questions about potential IP receptor subtypes or differential downstream signaling pathways in various cell types, which could influence the therapeutic applications of this compound. Investigating these tissue-specific effects using a combination of pharmacological and molecular approaches is a critical future direction.

Q & A

Q. Methodological Focus

  • Positive/Negative controls : Include iloprost (full agonist) and vehicle-only treatments in each experiment .
  • Temperature standardization : Pre-warm reagents to 37°C to mimic physiological conditions, as cold temperatures alter platelet reactivity .
  • Blinded analysis : Mask sample identities during data collection to reduce observer bias .

How do structural modifications of this compound compare to other IP agonists (e.g., NS-304) in terms of receptor binding kinetics and functional outcomes?

Advanced Question
this compound’s diphenyl-oxazole structure confers partial agonism, while NS-304’s carbacyclin analog acts as a full agonist. Experimental approaches:

  • Molecular docking : Model ligand-receptor interactions to identify critical binding residues .
  • Kinetic assays : Use surface plasmon resonance (SPR) to compare association/dissociation rates (kon/koff) .

What are best practices for synthesizing and characterizing this compound analogs to explore structure-activity relationships (SAR)?

Q. Methodological Focus

  • Synthetic protocols : Follow Seiler et al. (1997) for core diphenyl-oxazole synthesis, with HPLC purification ≥95% purity .
  • Characterization : Include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis for novel analogs .

How should researchers address conflicting data on this compound’s effects on protein kinase activation across cell types?

Advanced Question
Cell-specific differences may reflect variations in IP receptor coupling to downstream effectors. Strategies:

  • Cell-line standardization : Use immortalized megakaryocytic lines (e.g., DAMI) for consistent signaling readouts.
  • Western blot normalization : Quantify phosphorylated protein kinase substrates relative to total protein (e.g., β-actin) .

What ethical and safety considerations apply when designing in vivo studies with this compound?

Q. Methodological Focus

  • Dose-limiting toxicity : Conduct preliminary acute toxicity studies in rodents, monitoring bleeding time and hemodynamic parameters .
  • Institutional approval : Secure ethics committee approval for animal protocols, adhering to ARRIVE guidelines .

How can computational modeling enhance the interpretation of this compound’s partial agonist behavior in vascular vs. platelet systems?

Advanced Question

  • Systems pharmacology models : Integrate receptor occupancy data with cAMP dynamics to predict tissue-specific responses .
  • Machine learning : Train classifiers on structural analogs to predict agonism efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMY 45778
Reactant of Route 2
Reactant of Route 2
BMY 45778

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.